![molecular formula C11H14O2S B1507899 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde CAS No. 132184-34-0](/img/structure/B1507899.png)
4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde
Overview
Description
“4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde” is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol. It is also known as “1,2-DIMETHOXY-4-ETHYLBENZENE” and has a CAS number of 5888-51-7 .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-ethyl-2,5-dimethylbenzene-1-carbothialdehyde” contains a total of 26 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions involving “4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde” are likely to follow the general mechanism of electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Mechanism of Action
The mechanism of action for the reactions involving “4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde” is likely to follow the general mechanism of electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
4-ethyl-2,5-dimethoxythiobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-4-8-5-11(13-3)9(7-14)6-10(8)12-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILVIQLTDNGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721515 | |
Record name | 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde | |
CAS RN |
132184-34-0 | |
Record name | 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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